1-butyl-1H-1,2,3-triazol-4-amine
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Overview
Description
1-Butyl-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the class of 1,2,3-triazoles These compounds are known for their stability and versatility in various chemical reactions The structure of this compound consists of a triazole ring substituted with a butyl group at the 1-position and an amine group at the 4-position
Mechanism of Action
Target of Action
1-Butyl-1H-1,2,3-triazol-4-amine is a derivative of the triazole family. Triazoles are known to act as ligands, binding to various targets. Specifically, they are known to bind to copper (I) ions, stabilizing them towards disproportionation and oxidation . This stabilization enhances the catalytic effect in the azide-alkyne cycloaddition .
Mode of Action
The triazole ring in this compound binds to the copper (I) centers through the three triazole nitrogen donor atoms in a facial form . This binding acts as a capping bond to the octahedron . The stabilization of copper (I) ions enhances the catalytic effect in the azide-alkyne cycloaddition .
Biochemical Pathways
The primary biochemical pathway influenced by this compound is the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple, and generate a product that can be isolated without chromatographic purification. The CuAAC reaction is often used for bioconjugation in diverse chemical biology experiments .
Pharmacokinetics
Its water-soluble nature suggests it may have good bioavailability
Result of Action
The result of the action of this compound is the acceleration of reaction rates and suppression of cell cytotoxicity in the CuAAC reaction . This makes it desirable for bioconjugation in diverse chemical biology experiments .
Preparation Methods
1-Butyl-1H-1,2,3-triazol-4-amine can be synthesized through several methods, with the most common being the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Synthetic Route:
Starting Materials: Butyl azide and propargylamine.
Reaction Conditions: The reaction is typically carried out in a solvent such as water or a mixture of water and an organic solvent like acetonitrile. The copper catalyst, often copper sulfate or copper(I) bromide, is used along with a reducing agent like sodium ascorbate.
Procedure: The butyl azide and propargylamine are mixed in the solvent, and the copper catalyst and reducing agent are added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
1-Butyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles, leading to a wide range of derivatives.
Cycloaddition: The triazole ring can participate in further cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso-1-butyl-1H-1,2,3-triazol-4-amine, nitro-1-butyl-1H-1,2,3-triazol-4-amine.
Reduction: Dihydro-1-butyl-1H-1,2,3-triazol-4-amine.
Substitution: Various substituted triazoles depending on the electrophile used.
Scientific Research Applications
1-Butyl-1H-1,2,3-triazol-4-amine has found applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques, where it is used to link biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and metal-organic frameworks.
Comparison with Similar Compounds
1-Butyl-1H-1,2,3-triazol-4-amine can be compared with other 1,2,3-triazole derivatives:
1-Phenyl-1H-1,2,3-triazol-4-amine: Similar structure but with a phenyl group instead of a butyl group. It has different physical and chemical properties, affecting its reactivity and applications.
1-Methyl-1H-1,2,3-triazol-4-amine: Contains a methyl group, making it less hydrophobic than the butyl derivative. It is used in different contexts, such as in the synthesis of smaller molecules.
1-Benzyl-1H-1,2,3-triazol-4-amine: The benzyl group provides additional stability and potential for π-π interactions, making it useful in specific applications like drug design.
Uniqueness: this compound is unique due to its balance of hydrophobicity and reactivity, making it versatile for various applications in chemistry, biology, and materials science.
Conclusion
This compound is a valuable compound with diverse applications in scientific research and industry. Its unique structure and reactivity make it a versatile building block for the synthesis of complex molecules and materials. Understanding its preparation methods, chemical reactions, and applications can further enhance its utility in various fields.
Properties
IUPAC Name |
1-butyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-2-3-4-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFVCQAAXIIGIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(N=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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